molecular formula C12H18F3NO3S B1586524 N-Hexylpyridinium Trifluoromethanesulfonate CAS No. 623167-81-7

N-Hexylpyridinium Trifluoromethanesulfonate

Cat. No.: B1586524
CAS No.: 623167-81-7
M. Wt: 313.34 g/mol
InChI Key: QFAUKQKOJVLHEL-UHFFFAOYSA-M
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Description

The significance of N-Hexylpyridinium Trifluoromethanesulfonate extends beyond its individual properties to encompass its role as a representative member of the broader pyridinium-based ionic liquid family. These compounds have gained recognition for their thermal stability, electrochemical properties, and environmental advantages compared to traditional organic solvents. The trifluoromethanesulfonate anion component contributes exceptional hydrolytic stability and effectiveness in facilitating chemical reactions, making this compound particularly valuable in synthetic applications where conventional ionic liquids with hydrolytically unstable anions prove inadequate. Understanding the structural characteristics, historical development, and classification of this compound provides essential insights into the evolution and potential of modern ionic liquid chemistry.

Structural Characteristics and Molecular Configuration

The molecular architecture of this compound exhibits distinct structural features that define its physicochemical behavior and functional capabilities. The compound consists of a hexylpyridinium cation (C₆H₁₃C₅H₄N⁺) coupled with a trifluoromethanesulfonate anion (CF₃SO₃⁻), creating a salt with the overall molecular formula C₁₂H₁₈F₃NO₃S. The cationic component features a pyridinium ring system with a six-carbon alkyl chain attached to the nitrogen atom, while the anionic component comprises a sulfonate group bearing three fluorine atoms attached to the carbon center. This specific combination of structural elements results in a compound with a molecular weight of 313.334 and a monoisotopic mass of 313.095949.

The spatial arrangement of this compound reveals complex intermolecular interactions that influence its bulk properties. Crystallographic analysis of related trifluoromethanesulfonate compounds demonstrates that these systems typically exhibit strong hydrogen bonding interactions between the cationic and anionic components. In similar pyridinium trifluoromethanesulfonate structures, the primary interactions include N-H⋯O hydrogen bonds with oxygen atoms of the trifluoromethanesulfonate anions bonding to hydrogen atoms of the ammonium nitrogen atom, generating one-dimensional chain structures. Additionally, π-π interactions between pyridinium rings contribute to the overall structural stability, with benzene rings forming dimers characterized by parallel-displaced geometry and specific interplanar spacing parameters.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₈F₃NO₃S
Molecular Weight 313.334
Monoisotopic Mass 313.095949
Chemical Abstracts Service Number 623167-81-7
Cation Hexylpyridinium (C₆H₁₃C₅H₄N⁺)
Anion Trifluoromethanesulfonate (CF₃SO₃⁻)

The electronic structure of the trifluoromethanesulfonate anion contributes significantly to the compound's stability and reactivity profile. The presence of three fluorine atoms attached to the carbon center creates a highly electronegative environment that stabilizes the negative charge through inductive effects. This electronic configuration renders the anion less coordinating compared to other common ionic liquid anions, which influences the compound's viscosity, conductivity, and solvation properties. The hexyl chain attached to the pyridinium ring provides hydrophobic character to the cationic component, creating amphiphilic properties that affect the compound's behavior in different solvent systems and its ability to form organized structures in solution.

Historical Development of Pyridinium-Based Ionic Liquids

The historical development of pyridinium-based ionic liquids traces back to foundational work in molten salt chemistry, where researchers first recognized the potential for creating room-temperature liquid salts through strategic structural modifications. The earliest significant advancement occurred when Hurley and Weir discovered that mixing 1-alkylpyridinium halides with inorganic salts could produce liquid systems at ambient temperatures. Their pioneering work with 1-ethylpyridinium bromide-aluminum chloride mixtures in 1951 demonstrated that a 2:1 molar ratio remained liquid at -40°C, establishing the fundamental principle that structural modification of traditional salts could dramatically lower melting points. This discovery created a phase diagram containing two eutectics at 1:2 (45°C) and 2:1 (-40°C) molar ratios, with a maximum at the 1:1 molar ratio (88°C), attributed to the formation of bromochloroaluminate species in the melt.

Subsequent development efforts in the late 1970s focused on expanding the composition range over which pyridinium-based systems remained liquid at room temperature. Robinson and Osteryoung's group sought to overcome limitations of the ethylpyridinium system by investigating 1-butylpyridinium chloride-aluminum chloride mixtures. This research represented a crucial advancement because it demonstrated that pyridinium-based ionic liquids could maintain liquid behavior across wider compositional ranges, making them more practical for electrochemical applications. The group utilized Raman spectroscopy to characterize these systems, providing fundamental insights into the molecular-level interactions that govern their properties. Their work established pyridinium cations as viable alternatives to purely inorganic molten salts for electrochemical studies, particularly for investigating solute behavior that would be impossible at the high temperatures required for traditional molten salts.

The evolution of pyridinium-based ionic liquids continued through the 1980s and beyond, with researchers recognizing their distinct advantages over other ionic liquid families. Unlike imidazolium-based systems, pyridinium ionic liquids exhibited superior thermal stability and environmental compatibility. Studies demonstrated that pyridinium-based ionic liquids possess enhanced degradability through electron degradation processes, making them more environmentally friendly compared to other ionic liquid categories. The structural similarity between pyridinium and imidazolium systems, combined with the easier anion exchange capabilities of pyridinium compounds, established them as attractive alternatives for applications requiring both stability and environmental responsibility. This historical development culminated in the recognition that pyridinium-based ionic liquids, particularly those incorporating stable anions like trifluoromethanesulfonate, could provide optimal combinations of thermal stability, chemical inertness, and environmental compatibility for advanced applications.

Historical Milestone Year Key Achievement Reference
First Room Temperature Pyridinium Ionic Liquid 1951 Hurley and Weir discover ethylpyridinium bromide-aluminum chloride liquid at -40°C
Expanded Composition Range Late 1970s Robinson and Osteryoung develop butylpyridinium chloride-aluminum chloride system
Electrochemical Applications 1975 Osteryoung's group studies iron complexes in pyridinium ionic liquids
Environmental Recognition 1980s-Present Recognition of superior thermal stability and biodegradability

Position within Ionic Liquid Classification Frameworks

This compound occupies a specific position within established ionic liquid classification systems based on multiple structural and functional criteria. According to the fundamental classification scheme, ionic liquids are divided into two primary categories: aprotic ionic liquids and protic ionic liquids. This compound belongs to the aprotic ionic liquid category because it does not involve proton transfer between Brønsted acids and bases during its formation. Aprotic ionic liquids are typically prepared through quaternization reactions followed by anion exchange, which aligns with the synthetic pathway used for this compound. This classification distinguishes it from protic ionic liquids, which form through neutralization reactions involving proton transfer mechanisms.

Within the aprotic ionic liquid classification, this compound represents the pyridinium family, which constitutes one of several major cationic categories alongside imidazolium, phosphonium, and ammonium-based systems. The pyridinium family exhibits distinct characteristics that differentiate it from other ionic liquid families, particularly in terms of thermal stability and environmental compatibility. Research has established that pyridinium-based ionic liquids demonstrate superior thermal stability compared to other ionic liquid categories, making them particularly valuable for high-temperature applications. The aromatic character of the pyridinium ring system contributes to enhanced molecular stability through π-π interactions and delocalized electronic structures.

The anion component further refines the classification of this compound within ionic liquid frameworks. Trifluoromethanesulfonate represents a moderately coordinating anion that falls between strongly coordinating anions like acetate and weakly coordinating anions like bis(trifluoromethanesulfonyl)imide. This intermediate coordination strength influences the compound's physicochemical properties, including viscosity, conductivity, and solvation behavior. The trifluoromethanesulfonate anion provides enhanced hydrolytic stability compared to commonly used anions like tetrafluoroborate and hexafluorophosphate, which are susceptible to hydrolysis under certain conditions. This stability advantage positions this compound as a preferred choice for applications requiring long-term stability in the presence of moisture or elevated temperatures.

Classification Level Category Characteristics Reference
Primary Classification Aprotic Ionic Liquid No proton transfer during formation
Cation Family Pyridinium Aromatic nitrogen heterocycle with alkyl substitution
Anion Type Trifluoromethanesulfonate Moderately coordinating, hydrolytically stable
Alkyl Chain Length Hexyl (C₆) Medium-chain alkyl substitution
Thermal Stability Class High Stability Superior thermal properties within pyridinium family

Properties

IUPAC Name

1-hexylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.CHF3O3S/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)8(5,6)7/h5,7-8,10-11H,2-4,6,9H2,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAUKQKOJVLHEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049335
Record name 1-Hexylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623167-81-7
Record name 1-Hexylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexylpyridinium trifluoromethanesulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AT6XD9ZEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Preparation Method

2.1. General Synthetic Route

The most established synthesis of N-Hexylpyridinium Trifluoromethanesulfonate involves a two-step process:

  • Step 1: Quaternization of pyridine with 1-bromohexane (or 1-chlorohexane) to form N-hexylpyridinium halide (commonly bromide or chloride).
  • Step 2: Anion exchange with trifluoromethanesulfonic acid or a trifluoromethanesulfonate salt (such as silver trifluoromethanesulfonate) to yield the target ionic liquid.

Reaction Scheme:

  • $$ \text{Pyridine} + \text{1-Bromohexane} \rightarrow \text{N-Hexylpyridinium Bromide} $$
  • $$ \text{N-Hexylpyridinium Bromide} + \text{Trifluoromethanesulfonic Acid} \rightarrow \text{this compound} + \text{HBr} $$

Alternatively, the anion exchange can be performed using silver trifluoromethanesulfonate, where the insoluble silver halide precipitates out, facilitating purification.

2.2. Detailed Procedure

Step Reagents Conditions Notes
1 Pyridine, 1-Bromohexane Reflux in acetonitrile or ethanol, 12–24 h Monitored by TLC or NMR
2 N-Hexylpyridinium Bromide, Trifluoromethanesulfonic Acid (or AgOTf) Room temp to 50°C, aqueous or organic solvent Stirred 2–8 h; AgBr filtered if AgOTf used

Key Experimental Details:

  • The quaternization step is typically done under reflux to drive the reaction to completion.
  • The product is isolated by solvent evaporation and washing with non-polar solvents to remove unreacted alkyl halide and pyridine.
  • The anion exchange is often performed in water or acetonitrile, and the final product is purified by repeated washing and recrystallization.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Direct Acid Exchange (using trifluoromethanesulfonic acid) Simple, no need for silver salts Requires careful acid handling, possible side reactions 80–90%
Silver Salt Exchange (using AgOTf) Cleaner product, easy removal of AgBr Silver salts are costly, extra filtration step 85–95%

Notes:

  • The silver salt method is preferred for analytical or high-purity applications due to the ease of removing the insoluble silver halide by-product.
  • Direct acid exchange is more economical for larger-scale synthesis but may require additional purification steps.

Research Findings and Optimization

Key Research Observations:

  • Solvent Choice: Acetonitrile and ethanol are commonly used for the quaternization step due to their ability to dissolve both reactants and products efficiently.
  • Temperature Control: Elevated temperatures accelerate the quaternization but may increase side-product formation; optimal temperatures are 60–80°C for this step.
  • Anion Exchange Efficiency: Complete conversion is achieved by using a slight excess of the trifluoromethanesulfonic acid or silver trifluoromethanesulfonate.
  • Purification: The ionic liquid can be purified by repeated washing with ethyl acetate or diethyl ether, followed by vacuum drying to remove residual solvents.

Data Tables

Table 1: Typical Reaction Parameters

Parameter Value/Range
Molar ratio (pyridine:alkyl halide) 1:1.1–1.2
Quaternization temperature 60–80°C
Quaternization time 12–24 h
Anion exchange temperature 20–50°C
Anion exchange time 2–8 h
Typical yield (overall) 80–95%

Table 2: Analytical Data for Product Confirmation

Technique Expected Result
NMR (1H, 13C) Signals for pyridinium, hexyl, and triflate anion
IR Strong S=O and C-F stretches (triflate)
MS Molecular ion at 313.34 g/mol

Summary Table: Preparation Methods Overview

Preparation Route Main Reagents Purification Yield Suitability
Direct Acid Exchange Trifluoromethanesulfonic acid Solvent washing, vacuum drying High Bulk synthesis
Silver Salt Exchange Silver trifluoromethanesulfonate Filtration, solvent washing Very high Analytical, high-purity applications

Chemical Reactions Analysis

N-Hexylpyridinium Trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

1. Catalysis
N-Hexylpyridinium triflate serves as an effective catalyst in several organic reactions:

  • Friedel-Crafts Reactions : It facilitates the alkylation and acylation of aromatic compounds, enhancing reaction rates and yields.
  • Condensation Reactions : It promotes the condensation of alcohols with carboxylic acids, leading to the formation of esters.
  • Diels-Alder Reactions : N-Hexylpyridinium triflate has been utilized in Diels-Alder reactions, demonstrating significant catalytic efficiency when paired with Lewis acids .

2. Electrochemical Applications
Due to its wide electrochemical window and ionic conductivity, N-Hexylpyridinium triflate is suitable for use in:

  • Electrolytes for Batteries : Its properties make it an ideal candidate for developing advanced battery technologies.
  • Electrochemical Sensors : It acts as a modifier for electrodes, enhancing sensor performance .

Biological Applications

1. Antibacterial Activity
Research indicates that N-Hexylpyridinium triflate exhibits antibacterial properties. In vitro studies have shown its effectiveness against various pathogenic bacteria, suggesting potential applications as an alternative to traditional antibiotics .

2. Biocatalysis
The compound's low toxicity and ability to stabilize enzymes make it suitable for biocatalytic processes. Its unique interactions with biological molecules could lead to innovative applications in biochemical research .

Industrial Applications

N-Hexylpyridinium triflate is employed in several industrial processes:

  • Alkylation of Alkenes : It facilitates the alkylation process, allowing for the efficient transformation of alkenes into more complex structures.
  • Isomerization of Alkanes : The compound is used in processes that convert straight-chain alkanes into branched isomers, which are often more valuable as fuels or chemical feedstocks.

Case Studies

  • Biological Evaluation Study
    A study conducted on various ionic liquids, including N-Hexylpyridinium triflate, demonstrated significant antibacterial activity against multiple strains of bacteria. The research utilized agar well diffusion assays to evaluate effectiveness and concluded that the structure of the ionic liquid influenced its biological activity .
  • Catalytic Efficiency in Diels-Alder Reactions
    Research highlighted the use of N-Hexylpyridinium triflate in Diels-Alder reactions combined with Lewis acids. The study reported increased reaction rates and yields compared to conventional solvents, showcasing the compound's potential as a green alternative in synthetic chemistry .

Mechanism of Action

The mechanism of action of N-Hexylpyridinium Trifluoromethanesulfonate involves its interaction with molecular targets and pathways. As a quaternary ammonium salt, it can interact with various biological molecules, affecting their structure and function. The specific pathways involved depend on the application and the target molecules.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Comparative Thermal Decomposition Temperatures

Compound Decomposition Temperature (°C) Reference
This compound 315
N-Hexylpyridinium nitrate 185
N-Hexylpyridinium perchlorate 290
N-Hexylpyridinium hydrogen sulfate 170

Table 3: Solubility in Common Solvents

Compound Acetonitrile Water Toluene
This compound High Low Moderate
N-Hexylpyridinium nitrate Moderate High Low
N-Hexylpyridinium hydrogen sulfate Low High Low

Critical Analysis of Contradictions and Limitations

  • While triflate salts are generally stable, their hygroscopicity can compromise performance in humid environments, unlike hydrophobic perchlorate derivatives .
  • Some studies suggest nitrate salts are preferable for aqueous-phase reactions, but their lower thermal stability restricts high-temperature applications .

Biological Activity

N-Hexylpyridinium trifluoromethanesulfonate (also known as N-hexylpyridinium bis(trifluoromethylsulfonyl)imide) is a type of ionic liquid (IL) that has garnered attention for its unique biological properties, particularly in the fields of biocatalysis and antibacterial activity. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist of cations and anions. They have been extensively studied due to their potential applications in various fields, including green chemistry, biocatalysis, and pharmaceuticals. The unique properties of ionic liquids, such as low volatility and tunable solubility, make them suitable for a range of biological applications.

Antibacterial Properties

Research has shown that this compound exhibits significant antibacterial activity. A study evaluated the antibacterial potential of various ionic liquids, including those containing the pyridinium cation. The results indicated that ionic liquids with the bis(trifluoromethanesulfonyl)imide anion exhibited the highest antibacterial activity against several strains of bacteria, including Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of this compound Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli150.5 mg/mL
Klebsiella pneumoniae120.75 mg/mL
Proteus vulgaris101 mg/mL

These findings suggest that this compound could serve as a promising candidate for developing new antibacterial agents.

Toxicological Studies

The toxicity profile of this compound has also been examined in various aquatic organisms. A study focusing on crustaceans and snails highlighted that while crustaceans showed high sensitivity to this ionic liquid, snails demonstrated considerable resistance even at elevated concentrations . This differential toxicity indicates the potential for selective applications in environmental and pharmaceutical contexts.

Biocatalysis Applications

This compound has been employed in biocatalysis to enhance enzymatic reactions. For instance, its use in whole-cell biocatalysis has shown improved separation and stabilization of protein structures, which are crucial for effective enzymatic activity .

Case Study: Whole-Cell Biocatalysis Using this compound

  • Objective : To evaluate the efficacy of this compound in enhancing biocatalytic reactions.
  • Methodology : The compound was tested in various enzymatic reactions involving whole cells of Aspergillus oryzae.
  • Results : Enhanced product yields were observed compared to control conditions without the ionic liquid.

Q & A

Q. What are the primary synthetic routes for N-Hexylpyridinium Trifluoromethanesulfonate, and how is purity validated?

this compound is typically synthesized via alkylation of pyridine with hexyl bromide, followed by anion exchange with trifluoromethanesulfonic acid. Purity validation employs chelometric titration (≥99% purity) and structural confirmation via 1^1H NMR, 13^{13}C NMR, and IR spectroscopy. Gravimetric analysis after ignition to oxide (e.g., Hf content determination) may also be used for related trifluoromethanesulfonate salts .

Q. How is this compound characterized in terms of physicochemical properties?

Key properties include ionic conductivity, thermal stability, and solubility in polar/non-polar solvents. Techniques like differential scanning calorimetry (DSC) assess thermal stability, while density and viscosity measurements inform solvent compatibility. Spectroscopic methods (NMR, IR) confirm structural integrity .

Q. What role does this compound play as a solvent/catalyst in organic synthesis?

It acts as a polar ionic liquid solvent, enhancing reaction rates and stereoselectivity in Diels-Alder reactions. For example, 1 mol% YCl3_3 in this compound improved cycloaddition yields (95%) and stereoselectivity (endo/exo ratio: 9:1) between cyclopentadiene and ethyl-vinyl ketone .

Advanced Research Questions

Q. How can the catalytic performance of this compound-based systems be optimized for Diels-Alder reactions?

Optimization involves tuning metal salt concentration (e.g., 1–20 mol% Y(OTf)3_3) and reaction temperature (50–80°C). Recycling studies show stability over multiple cycles when paired with yttrium salts, with minimal leaching (<2% per cycle). Solvent-free conditions further enhance sustainability .

Q. What mechanistic insights explain the enhanced stereoselectivity in ionic liquid-mediated reactions?

Computational modeling suggests that the ionic liquid stabilizes transition states via electrostatic interactions, favoring endo products. Kinetic studies (e.g., rate constants at varying temperatures) reveal lower activation energies in ionic liquids compared to conventional solvents .

Q. How does this compound compare to other pyridinium ionic liquids in nucleophilic substitution reactions?

Comparative studies with N-butyl-3-methylpyridinium triflate show higher reaction rates (1.5–2× faster) due to the hexyl chain’s increased hydrophobicity, which reduces ion pairing and enhances substrate accessibility. However, longer alkyl chains may reduce thermal stability .

Q. What methodologies assess the stability of this compound under extreme conditions?

Thermogravimetric analysis (TGA) confirms stability up to 300°C. Accelerated degradation studies (e.g., exposure to UV light or acidic media) coupled with HPLC monitoring identify breakdown products. Argon-charged storage prevents moisture absorption .

Q. How do substrate interactions with this compound affect reaction outcomes?

Polar substrates (e.g., acrylates) exhibit higher solubility and reactivity due to the ionic liquid’s strong hydrogen-bond-accepting ability. Substrate screening via high-throughput GC-MS identifies optimal candidates for specific transformations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Hexylpyridinium Trifluoromethanesulfonate
Reactant of Route 2
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N-Hexylpyridinium Trifluoromethanesulfonate

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